molecular formula C10H19ClN2O3S B590037 (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 142702-34-9

(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B590037
CAS No.: 142702-34-9
M. Wt: 282.783
InChI Key: HEYOVGTWJDBTCX-WSZWBAFRSA-N
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Description

The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. Amino acids are the building blocks of proteins and play many critical roles in your body .


Synthesis Analysis

The synthesis of such compounds often involves techniques like Steglich Esterification , which allows the conversion of sterically demanding and acid labile substrates . Another method could be the direct synthesis of amides from nonactivated carboxylic acids using urea as a nitrogen source .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the formation of amide bonds , which are common in biochemistry and polymer chemistry .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a core component of the compound, is a five-membered nitrogen heterocycle widely utilized in medicinal chemistry to derive compounds for treating human diseases. The interest in pyrrolidine and its derivatives stems from their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through pseudorotation. Research on bioactive molecules featuring the pyrrolidine ring demonstrates its versatility in generating novel compounds with target selectivity across various therapeutic areas (Li Petri et al., 2021).

Carboxylic Acids in Pharmacology

Carboxylic acids, another integral part of the compound, are recognized for their biological activity, serving as precursors to a wide array of industrial chemicals. Their role in biocatalyst inhibition highlights the intricate balance between their utility as biorenewable chemicals and their potential inhibitory effects on microbial fermentative production. Understanding these dynamics is crucial for metabolic engineering strategies aiming to enhance microbial robustness against such inhibitory effects (Jarboe et al., 2013).

Application in Synthesis and Pharmacological Activities

The synthesis and pharmacological activity of compounds derived from pyrrolidine and carboxylic acids are of considerable interest. For instance, piracetam, a cyclic derivative of γ-aminobutyric acid featuring a pyrrolidine backbone, is noted for its nootropic effects, highlighting the therapeutic potential of pyrrolidine derivatives in central nervous system disorders. Such compounds exemplify the broad applicability of pyrrolidine-based molecules in drug development and their significant role in addressing various health conditions (Dhama et al., 2021).

Biochemical Analysis

Biochemical Properties

The (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride interacts with enzymes such as aminopeptidase P (APP) and skin fibroblast prolidase . These interactions play a crucial role in biochemical reactions involving this compound.

Cellular Effects

Given its role as a substrate for APP and skin fibroblast prolidase , it is likely to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes such as APP and skin fibroblast prolidase . These interactions may lead to changes in gene expression and enzyme activity.

Metabolic Pathways

Given its role as a substrate for APP and skin fibroblast prolidase , it is likely to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S.ClH/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15;/h7-8H,2-6,11H2,1H3,(H,14,15);1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYOVGTWJDBTCX-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N1CCCC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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